molecular formula C7H11NO2S B2808684 N,N-Dimethyl-5-oxothiolane-3-carboxamide CAS No. 140936-90-9

N,N-Dimethyl-5-oxothiolane-3-carboxamide

Cat. No.: B2808684
CAS No.: 140936-90-9
M. Wt: 173.23
InChI Key: USVKSCLAPYBOGS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-oxothiolane-3-carboxamide: is an organic compound with the molecular formula C7H9NOS It is a derivative of thiolane, a five-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-Dimethyl-5-oxothiolane-3-carboxamide typically begins with 3-thiophenecarboxylic acid.

    Reaction with Dimethylamine: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The acid chloride is then reacted with dimethylamine to form the desired carboxamide.

    Cyclization: The resulting N,N-dimethyl-3-thiophenecarboxamide undergoes cyclization under specific conditions to form the thiolane ring, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-5-oxothiolane-3-carboxamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N,N-Dimethyl-5-oxothiolane-3-carboxamide can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Studies: It can be used in studies to understand the behavior of sulfur-containing heterocycles in biological systems.

Industry:

    Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N,N-Dimethyl-5-oxothiolane-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom in the thiolane ring can participate in various biochemical interactions, potentially affecting cellular processes.

Comparison with Similar Compounds

    N,N-Dimethylthiophene-3-carboxamide: Similar structure but lacks the thiolane ring.

    N,N-Dimethyl-3-thiophenecarboxamide: Another related compound with a thiophene ring instead of a thiolane ring.

Uniqueness: N,N-Dimethyl-5-oxothiolane-3-carboxamide is unique due to the presence of both a thiolane ring and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-5-oxothiolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-8(2)7(10)5-3-6(9)11-4-5/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVKSCLAPYBOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(=O)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140936-90-9
Record name N,N-dimethyl-5-oxothiolane-3-carboxamide
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